molecular formula C18H19N5O B5773260 1-METHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-1,2,3-BENZOTRIAZOLE

1-METHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-1,2,3-BENZOTRIAZOLE

Cat. No.: B5773260
M. Wt: 321.4 g/mol
InChI Key: IXERITXKDIAQIC-UHFFFAOYSA-N
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Description

1-METHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-1,2,3-BENZOTRIAZOLE is a complex organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 1-METHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-1,2,3-BENZOTRIAZOLE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of the Methyl Group: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is attached through a nucleophilic substitution reaction, where the benzotriazole core reacts with 4-phenylpiperazine in the presence of a suitable base.

    Final Coupling: The final coupling involves the reaction of the intermediate with a carbonylating agent, such as phosgene or triphosgene, to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-METHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-1,2,3-BENZOTRIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzotriazole core.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-METHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-1,2,3-BENZOTRIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 1-METHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

1-METHYL-5-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-1,2,3-BENZOTRIAZOLE can be compared with other benzotriazole derivatives, such as:

    1H-Benzotriazole: A simpler benzotriazole compound used as a corrosion inhibitor and in photographic chemicals.

    5-Methyl-1H-benzotriazole: Similar to the target compound but lacks the phenylpiperazine moiety, used in similar applications.

    1-Phenyl-1H-benzotriazole: Contains a phenyl group instead of the phenylpiperazine moiety, used in the synthesis of dyes and pharmaceuticals.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1-methylbenzotriazol-5-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-21-17-8-7-14(13-16(17)19-20-21)18(24)23-11-9-22(10-12-23)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXERITXKDIAQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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